molecular formula C24H46O2 B13708909 [(E)-docos-13-enyl] acetate

[(E)-docos-13-enyl] acetate

Cat. No.: B13708909
M. Wt: 366.6 g/mol
InChI Key: DFNNQVPOKYHPKD-ZHACJKMWSA-N
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Description

[(E)-docos-13-enyl] acetate is an organic compound that belongs to the class of esters It is characterized by a long hydrocarbon chain with a double bond in the E-configuration and an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-docos-13-enyl] acetate typically involves the esterification of [(E)-docos-13-en-1-ol] with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-docos-13-enyl] acetate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

[(E)-docos-13-enyl] acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological signaling and as a component of natural products.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(E)-docos-13-enyl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

[(E)-docos-13-enyl] acetate can be compared with other similar compounds such as:

    [(E)-docos-13-en-1-ol]: The alcohol precursor of this compound, which has similar chemical properties but lacks the acetate functional group.

    [(E)-docos-13-enyl] propionate: A similar ester with a propionate group instead of an acetate group, which may have different reactivity and applications.

    [(E)-docos-13-enyl] butyrate: Another ester with a butyrate group, which may also exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of a long hydrocarbon chain, a double bond in the E-configuration, and an acetate functional group, which together confer distinct chemical and physical properties.

Properties

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

[(E)-docos-13-enyl] acetate

InChI

InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h10-11H,3-9,12-23H2,1-2H3/b11-10+

InChI Key

DFNNQVPOKYHPKD-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCCOC(=O)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCOC(=O)C

Origin of Product

United States

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